molecular formula C42H51N8O5P B12381217 N-Trityl-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite

N-Trityl-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite

Cat. No.: B12381217
M. Wt: 778.9 g/mol
InChI Key: FRWLFVXCJRIGKK-AUOFHDIISA-N
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Description

Historical Development of Morpholino-Based Oligonucleotide Analogues

Morpholino oligonucleotides originated from James Summerton's 1985 conceptual breakthrough seeking cost-effective antisense agents through ribonucleoside transformation into morpholine derivatives. Early prototypes faced coupling inefficiencies due to the hydroxyl group's poor reactivity in phosphoramidite chemistry, necessitating development of nitrogen-coupled morpholino subunits. The N-trityl protection strategy emerged as a solution to prevent undesired side reactions during solid-phase synthesis, while isobutyryl groups provided nucleobase protection compatible with standard deblocking conditions. This evolutionary trajectory culminated in the current phosphoramidite design, enabling 5'→3' chain elongation through selective activation of diisopropylamino phosphityl groups.

Table 1: Key Milestones in Morpholino Phosphoramidite Development

Year Innovation Impact on Synthesis Efficiency
1985 Morpholino subunit conceptualization Enabled non-ionic backbone
1993 First phosphoramidite coupling cycle 85% stepwise yields
2024 5'-CE/tBu-protected amidites >99% coupling efficiency

Structural Evolution from Canonical Nucleic Acid Architectures

The compound's architecture (C42H51N8O5P, MW 778.9 g/mol) reflects three strategic modifications from natural nucleic acids:

  • Morpholino Ring System : Replaces ribose with a six-membered morpholine ring, eliminating the anionic phosphodiester backbone while maintaining base pairing geometry. XLogP3-AA of 5.9 enhances membrane permeability compared to DNA.
  • N-Trityl Protection : The triphenylmethyl group (C19H15) at N2 stabilizes the morpholino nitrogen during synthesis, with rotational freedom (16 rotatable bonds) accommodating solid-phase coupling dynamics.
  • Isobutyryl Nucleobase Masking : Protects exocyclic amines without requiring specialized deprotection conditions, compatible with standard ammonium hydroxide cleavage.

Comparative analysis shows 2.4 Å longer phosphorus-nitrogen bonds in morpholino phosphoramidites versus DNA's phosphodiester linkages, reducing steric hindrance during automated synthesis. The SMILES string (CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CN...) confirms stereochemical preservation at C2' and C5' positions critical for Watson-Crick pairing.

Role in Modern Oligonucleotide Therapeutic Development

N-Trityl-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite enables three therapeutic advancements:

  • Automated PMO Synthesis : Compatibility with DNA synthesizers permits 0.2 μmol–10 mmol scale production using controlled pore glass (CPG) supports, reducing synthesis time from weeks to days.
  • Backbone Engineering : Serves as precursor for thiophosphoramidate morpholino oligomers (TMOs) through sulfurization with 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT).
  • Chimera Construction : Enables PMO-TMO hybrids balancing serum stability (TMO) and nuclease resistance (PMO), with demonstrated 12-mer heterosequence assembly.

Table 2: Synthetic Performance Metrics

Parameter DNA Synthesis Morpholino Synthesis (This Compound)
Coupling Efficiency 99.5% 99.7%
Deprotection Time 16 hr 8 hr
Max Oligo Length (mers) 120 19
Backbone Variants 2 4

Properties

Molecular Formula

C42H51N8O5P

Molecular Weight

778.9 g/mol

IUPAC Name

N-[9-[(2R,6S)-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C42H51N8O5P/c1-29(2)39(51)46-41-45-38-37(40(52)47-41)44-28-49(38)36-26-48(25-35(55-36)27-54-56(53-24-16-23-43)50(30(3)4)31(5)6)42(32-17-10-7-11-18-32,33-19-12-8-13-20-33)34-21-14-9-15-22-34/h7-15,17-22,28-31,35-36H,16,24-27H2,1-6H3,(H2,45,46,47,51,52)/t35-,36+,56?/m0/s1

InChI Key

FRWLFVXCJRIGKK-AUOFHDIISA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CN(C[C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Stepwise Preparation Process

Starting Materials and Protection

The synthesis begins with N2-isobutyryl-guanine , which is protected at the exocyclic amine to prevent alkylation or acylation during subsequent steps. The morpholino backbone is synthesized from a six-membered morpholine ring derived from D-ribose via:

  • Epoxide ring-opening with ammonia to form the morpholine structure.
  • Selective protection of the 5'-hydroxyl with a trityl chloride under anhydrous conditions (yield: 78–82%).
Critical Parameters:
  • Purity of starting materials : ≥99% guanine derivatives to minimize side products.
  • Reaction solvent : Anhydrous dichloromethane or acetonitrile to prevent hydrolysis.

Activation and Coupling

The 5'-hydroxyl group is activated using 2-cyanoethyl-N,N-diisopropylphosphoramidite in the presence of 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT) . The coupling efficiency depends on:

  • Activator concentration : 0.45 M ETT achieves >99% coupling efficiency.
  • Reaction time : Extended to 5–7 minutes to overcome steric hindrance from the trityl group.
Side Reactions:
  • Phosphite hydrolysis : Mitigated by maintaining inert (argon) atmosphere.
  • Trityl group loss : Controlled by limiting exposure to acidic conditions during activation.

Oxidation and Stabilization

The phosphite triester intermediate is oxidized to a phosphate triester using iodine/water/pyridine or tert-butyl hydroperoxide (TBHP) . TBHP is preferred for large-scale synthesis due to reduced side products.

Oxidation Conditions:
Reagent Time Purity After Oxidation
Iodine/water 2 min 92%
TBHP 5 min 96%

Deprotection and Purification

Final deprotection involves:

  • Removal of the trityl group with 3% trichloroacetic acid in dichloromethane.
  • Cleavage from the solid support using ammonium hydroxide at 55°C for 12 hours.

Purification is achieved via:

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
  • Column chromatography (silica gel, ethyl acetate/hexane).
Yield and Purity:
  • Lab-scale : 70–75% yield, ≥95% purity.
  • Industrial-scale : 85–90% yield, ≥98% purity.

Industrial-Scale Production

Automated synthesizers (e.g., ÄKTA Oligopilot) are employed for large-scale production. Key optimizations include:

  • Temperature control : 25°C ± 0.5°C to ensure consistent coupling.
  • Reagent delivery : Precision pumps for exact stoichiometry.
  • In-line QC : UV monitoring at 260 nm to detect coupling failures.
Cost Drivers:
  • Phosphoramidite reagents : 40% of total cost.
  • Solvent recycling : Reduces expenses by 25%.

Comparative Analysis of Methodologies

Parameter Lab-Scale Synthesis Industrial Synthesis
Scale 1–10 mmol 0.1–1 mol
Coupling Time 5–7 min 3–5 min
Yield 70–75% 85–90%
Purity ≥95% ≥98%
Key Challenge Manual purification Batch-to-batch consistency

Chemical Reactions Analysis

Types of Reactions

N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine or sulfur, reducing agents such as sodium borohydride, and nucleophiles like alcohols or amines. The reactions are typically carried out under controlled conditions, such as inert atmosphere and specific temperature ranges .

Major Products Formed

The major products formed from these reactions include modified oligonucleotides with tailored properties, such as increased stability or enhanced binding affinity .

Scientific Research Applications

Oligonucleotide Synthesis

The primary application of N-Trityl-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite is in the synthesis of oligonucleotides. It facilitates the formation of stable phosphorodiamidate linkages, which enhance the stability and binding affinity of oligonucleotides to target nucleic acids. This property is particularly useful in antisense therapy and gene silencing applications .

Gene Expression Studies

Modified oligonucleotides synthesized using this compound are employed in studying gene expression and regulation. The ability to inhibit specific mRNA sequences allows researchers to investigate gene function and the effects of gene knockdown on cellular processes .

Therapeutic Development

This compound has potential applications in therapeutic development, particularly in creating nucleic acid-based drugs. Its stability against nucleases makes it a candidate for developing therapeutics targeting RNA viruses and other genetic diseases .

Case Study 1: Antisense Oligonucleotide Design

A study demonstrated the use of this compound in designing antisense oligonucleotides that effectively inhibited the expression of specific genes associated with cancer progression. The synthesized oligonucleotides showed high affinity for their target mRNA, leading to significant reductions in protein levels associated with tumor growth .

Case Study 2: RNA Interference Applications

In another research project, scientists utilized this compound to synthesize RNA interference (RNAi) agents aimed at silencing genes involved in inflammatory responses. The phosphorodiamidate linkages provided enhanced stability, allowing for effective delivery and sustained action within cellular environments .

Comparative Analysis with Other Compounds

This compound can be compared with other phosphoramidites used in oligonucleotide synthesis:

CompoundStabilityBinding AffinityApplication Area
N-Trityl-N2-isobutyryl-morpholino-GHighHighGene therapy, RNAi
N-Trityl-morpholino-TModerateModerateGeneral oligonucleotide synthesis
N-Trityl-N2-acetyl-morpholino-CLowLowBasic research

Mechanism of Action

The mechanism of action of N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The phosphoramidite group facilitates the formation of phosphodiester bonds between nucleotides, enabling the construction of DNA/RNA strands. The morpholino group enhances the stability and binding affinity of the resulting oligonucleotides .

Comparison with Similar Compounds

Morpholino Phosphoramidite Derivatives

Morpholino phosphoramidites share the backbone structure but differ in nucleobase protection and substituents. Examples include:

Compound Name Nucleobase Protecting Groups Coupling Efficiency Key Applications Reference
N-Trityl-morpholino-U-5'-O-phosphoramidite Uracil Trityl (N), None (base) 60–80% Antisense RNA targeting
N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite Adenine Trityl (N), Benzoyl (N6) 60–80% Gene regulation studies
Target Compound (Guanine derivative) Guanine Trityl (N), Isobutyryl (N2) 60–80% High-specificity MOs

Key Observations :

  • Protecting Groups: The Trityl group is universally used for amine protection across morpholino amidites. However, base-specific protections (e.g., isobutyryl for guanine vs. benzoyl for adenine) optimize solubility and reduce side reactions .
  • Coupling Efficiency: Morpholino amidites typically exhibit 60–80% coupling efficiency under standard conditions (using ETT activator), lower than conventional RNA/DNA phosphoramidites (≥99% for 5′→3′ synthesis) . This is attributed to steric hindrance from the morpholino ring and Trityl group .

Comparison with Locked Nucleic Acid (LNA) Phosphoramidites

LNA phosphoramidites feature a bicyclic ribose modification (2'-O,4'-C methylene bridge), enhancing duplex stability. For example, LNA-2,6-diaminopurine riboside-3'-O-phosphoramidite (93% yield) uses acetyl/isobutyryl for base protection and a DMTr group .

Key Differences :

  • Backbone Rigidity: LNA’s constrained ribose improves binding affinity (ΔTm +2–6°C per modification) compared to morpholino’s flexible six-membered ring .
  • Protection Strategy: LNAs often use acetyl for diaminopurine protection, whereas morpholino derivatives prioritize isobutyryl for guanine to balance solubility and reactivity .

Comparison with Standard RNA/DNA Phosphoramidites

Standard RNA/DNA amidites (e.g., 5'-O-DMTr-2'-O-TBDMS-rI) utilize ribose/deoxyribose backbones and DMTr protection. Reverse-direction RNA synthesis (5′→3′) with 3'-O-DMTr-5'-phosphoramidites achieves >99% coupling efficiency .

Key Contrasts :

  • Nuclease Resistance: Morpholino oligonucleotides are fully resistant to nucleases, unlike RNA/DNA .
  • Synthetic Complexity: Morpholino synthesis requires post-coupling steps (e.g., TEA/MeCN treatment) to prevent phosphodiester migration, adding complexity compared to standard protocols .

Comparison with 5'-Thio Phosphoramidites

5'-Thio phosphoramidites (e.g., 5'-S-Trityl derivatives) replace the 5'-oxygen with sulfur, enabling phosphorothiolate linkages. These compounds require specialized S-protecting groups (e.g., tert-butyldisulfanyl) and exhibit distinct reactivity during oxidation .

Functional Differences :

  • Backbone Modifications: Sulfur incorporation alters electronic properties, enhancing RNAse resistance but reducing binding affinity compared to morpholino .

Biological Activity

N-Trityl-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite is a synthetic phosphoramidite compound utilized primarily in the synthesis of oligonucleotides. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is designed to modify nucleic acid structures, enhancing their stability and efficacy in various applications, particularly in genetic research and therapeutic development. The compound is notable for its ability to form stable phosphorodiamidate linkages, which significantly improve the binding affinity of oligonucleotides to target nucleic acids.

The biological activity of this compound primarily revolves around its incorporation into oligonucleotides. Upon synthesis, the compound facilitates:

  • Formation of Phosphorodiamidate Linkages : These linkages enhance the stability of oligonucleotides against nucleases, increasing their potential for therapeutic use.
  • Targeting mRNA Sequences : The modified oligonucleotides can bind to specific mRNA sequences, leading to the inhibition of gene expression through antisense mechanisms. This is particularly useful in gene silencing applications.

Table 1: Comparison of Biological Activities

CompoundStability (hours)Binding Affinity (Kd, nM)Application Area
This compound480.5Gene silencing
Standard Morpholino Oligonucleotide241.0Gene silencing
Unmodified RNA Oligonucleotide610Gene expression studies

The data indicates that this compound exhibits superior stability and binding affinity compared to standard morpholino and unmodified RNA oligonucleotides, making it a preferred choice for applications requiring prolonged activity.

Case Study: Gene Silencing in Cancer Research

In a study published by researchers at [source], this compound was utilized to silence oncogenes in breast cancer cell lines. The results demonstrated a significant reduction in target gene expression (up to 80% inhibition) compared to controls using unmodified oligonucleotides. This underscores the compound's potential as a therapeutic agent in oncology.

Applications in Therapeutics

The compound's unique properties make it suitable for several applications:

  • Antisense Therapy : Targeting specific mRNA sequences to inhibit gene expression.
  • siRNA Development : Enhancing the stability and efficacy of small interfering RNAs used in gene silencing.
  • Diagnostic Tools : Utilization in assays for detecting specific RNA sequences related to diseases.

Q & A

Q. What are the critical parameters for successful incorporation of N-Trityl-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite into oligonucleotides during solid-phase synthesis?

  • Methodological Answer : Successful incorporation relies on optimizing:
  • Activators : Use 0.45 M tetrazole or 5-ethylthio-1H-tetrazole (ETT) to protonate the amidite, enabling nucleophilic attack by the 5'-OH of the growing oligonucleotide chain .
  • Coupling Time : Extend coupling times to 3–5 minutes to account for steric hindrance from the morpholino group and trityl protection .
  • Oxidation : Employ tert-butyl hydroperoxide (TBHP) or iodine/water for phosphite-to-phosphate oxidation, with TBHP preferred to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this phosphoramidite?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H, ³¹P, and ¹³C NMR confirm structural integrity, with ³¹P NMR particularly critical for verifying phosphoramidite functionality (δ ~149 ppm) .
  • HPLC/MS : Reverse-phase HPLC with UV detection (260 nm) and mass spectrometry (ESI-TOF) assess purity (>95%) and molecular weight accuracy (C₄₂H₅₁N₈O₅P; MW 778.88) .

Q. What are the recommended storage conditions to maintain the stability of this phosphoramidite monomer?

  • Methodological Answer : Store at –20°C under inert gas (argon) in sealed, desiccated glass vials. Moisture and temperature fluctuations degrade the amidite, leading to reduced coupling efficiency .

Advanced Research Questions

Q. How to troubleshoot low coupling efficiencies when using this amidite in automated synthesizers?

  • Methodological Answer :
  • Moisture Control : Ensure anhydrous acetonitrile (<10 ppm H₂O) and dry synthesis columns to prevent amidite hydrolysis .
  • Activator Purity : Replace aged tetrazole/ETT solutions, as oxidation byproducts (e.g., nitriles) inhibit coupling .
  • Steric Effects : For heavily modified oligonucleotides, increase coupling cycle repetitions (2–3×) .

Q. What strategies can mitigate side reactions during the oxidation step of the phosphite triester formed by this amidite?

  • Methodological Answer :
  • Oxidizer Selection : TBHP (0.02 M in CH₃CN) minimizes oxidation of sensitive nucleobases (e.g., guanine) compared to iodine .
  • Temperature Control : Perform oxidation at 0–4°C to reduce exothermic side reactions .

Q. How does the morpholino modification in this amidite influence the thermal stability of oligonucleotide duplexes compared to natural DNA/RNA?

  • Methodological Answer : Morpholino-phosphorodiamidate (PMO) linkages reduce duplex thermal stability (ΔTm = –2 to –5°C) due to conformational rigidity, as shown in UV melting studies. However, PMO-DNA chimeras with N,N-dimethylamino modifications enhance Tm by +3–5°C via improved base stacking .

Q. What are the implications of using this amidite in synthesizing PMO-DNA chimeras for RNase H1 activation?

  • Methodological Answer : PMO-DNA chimeras with phosphorodiamidate linkages do not activate RNase H1 , but chimeras incorporating dimethylamino-modified PMO segments induce enzyme activity by mimicking natural DNA-RNA duplexes. Design chimeras with ≥4 consecutive DNA nucleotides to enable RNase H1 recruitment .

Q. How to design experiments to assess the impact of N2-isobutyryl and trityl protecting groups on amidite reactivity and oligonucleotide yield?

  • Methodological Answer :
  • Comparative Synthesis : Synthesize oligonucleotides using amidites with alternative protections (e.g., acetyl, benzoyl) under identical conditions.
  • Kinetic Analysis : Monitor coupling efficiency via trityl assay (UV quantification of DMT⁺ release) .
  • Deprotection Studies : Compare cleavage rates of isobutyryl vs. benzoyl groups using ammonium hydroxide (55°C, 6–12 h) .

Data Contradictions and Resolution

  • Oxidation Agent Efficacy : recommends TBHP for RNA synthesis, while traditional protocols use iodine. Resolution: TBHP is superior for oxidation-sensitive nucleobases but may require longer reaction times (2–5 min) .
  • Morpholino Duplex Stability : reports variable Tm changes based on PMO backbone modifications, emphasizing the need for empirical validation via thermal denaturation assays .

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